{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone
Description
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone (CAS: 303998-78-9) is a synthetic organic compound with the molecular formula C23H26ClF3N4O and a molecular weight of 466.93 g/mol . Its structure comprises a central piperidinyl group linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety and a 4-methylpiperazino-methanone group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance lipophilicity and metabolic stability, while the piperazine and piperidine components may influence solubility and receptor-binding properties .
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4O/c1-23-6-8-25(9-7-23)16(26)12-2-4-24(5-3-12)15-14(18)10-13(11-22-15)17(19,20)21/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZGUFOUUWUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118866 | |
| Record name | [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-27-8 | |
| Record name | [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone typically involves multiple steps, starting with the preparation of the pyridine derivative. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The piperidine ring is then constructed through a series of reactions involving amine alkylation and cyclization processes.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: Its potential as a drug candidate for various diseases, including cancer and infectious diseases, is being investigated.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its binding affinity to target proteins and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Structural Variations in Piperazine/Piperidine Derivatives
Compound 21 (MK37) :
- Structure: (4-Methylpiperazino)(thiophen-2-yl)methanone with a 4-(trifluoromethyl)phenylpiperazine group .
- Key Differences : Replaces the pyridinyl-piperidinyl core with a thiophene ring.
- Implications : The thiophene moiety may alter electronic properties and binding affinity due to its sulfur atom and aromaticity. This substitution could enhance interactions with sulfur-seeking enzymes or receptors .
Compound 5 :
- Structure : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one .
- Key Differences: Incorporates a pyrazole ring and a butanone chain.
- Pyrazole’s hydrogen-bonding capability may enhance target specificity .
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone :
Substitutions on the Pyridine Core
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one :
- Structure: Cyclohexenone ring replaces the methanone-linked piperidine .
- Key Differences : Molecular formula C18H21ClF3N3O (MW: 387.83 g/mol), smaller than the target compound.
- Implications: The cyclohexenone group introduces conformational rigidity, which may limit metabolic degradation but reduce bioavailability due to steric hindrance .
1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone :
- Structure: Nitrophenyl and chlorophenyl substituents on a propanone backbone .
- Implications : Higher polarity compared to trifluoromethyl groups, possibly reducing CNS penetration .
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(4-methylpiperazino)methanone, also known by its CAS number 551931-40-9, belongs to a class of halogenated pyridines and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22ClF3N4O, with a molecular weight of 390.83 g/mol. The structure includes a trifluoromethyl group and a chlorine atom on the pyridine ring, contributing to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClF3N4O |
| Molecular Weight | 390.83 g/mol |
| CAS Number | 551931-40-9 |
| IUPAC Name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(4-methylpiperazino)methanone |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly in the context of central nervous system (CNS) disorders. It has been utilized as a building block in the synthesis of various pharmaceutical agents targeting neurotransmitter systems.
- CNS Activity : Studies have shown that derivatives of this compound can act as inhibitors of certain neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .
- Antidiabetic Potential : In vitro studies have suggested that related compounds may exhibit inhibitory activity against enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. This indicates potential applications in managing diabetes .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- A study demonstrated that a derivative exhibited an IC50 value of 6.28 μM against α-glucosidase, suggesting its potential as an antidiabetic agent .
- Another investigation into the compound's effect on PTP1B (Protein Tyrosine Phosphatase 1B) showed promising results with an IC50 value of 0.91 μM, outperforming standard treatments like ursolic acid .
The biological activity is believed to stem from the compound's ability to interact with specific protein targets within cells:
- Enzyme Inhibition : The presence of halogenated groups enhances binding affinity to enzyme active sites, facilitating inhibition.
- Receptor Modulation : The structural features allow for interaction with neurotransmitter receptors, modulating their activity and influencing signaling pathways associated with mood regulation and metabolic processes.
Synthesis Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(4-methylpiperazino)methanone typically involves multi-step processes:
- Trifluoromethylation : Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide.
- Piperidine Formation : Cyclization reactions are employed to form the piperidine moiety from appropriate precursors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
